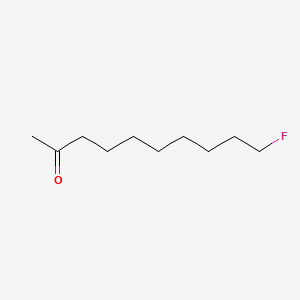

2-Decanone, 10-fluoro-

Beschreibung

Contextualization within the Landscape of Fluorinated Ketones

Fluorinated ketones are a class of organic compounds that incorporate one or more fluorine atoms into their molecular structure, in addition to a ketone functional group. cas.cnsioc-journal.cn These compounds are of significant interest in various scientific fields, including synthetic chemistry and life sciences. cas.cn The presence of fluorine can dramatically alter the physicochemical and biological properties of a molecule compared to its non-fluorinated analog. tandfonline.comnumberanalytics.com

2-Decanone (B165314), 10-fluoro- is a long-chain aliphatic ketone with a fluorine atom at the terminal position (carbon 10) and a carbonyl group at the second carbon position. uni.lu While research on α-fluorinated ketones (where the fluorine is adjacent to the carbonyl group) is more extensive, the synthesis and properties of distally fluorinated ketones like 2-decanone, 10-fluoro-, present unique challenges and opportunities. sioc-journal.cn The placement of the fluorine atom at a distance from the reactive ketone center allows for the study of long-range electronic effects and provides a building block for more complex fluorinated molecules. sioc-journal.cnsolubilityofthings.com The development of efficient methods to synthesize such distally fluorinated ketones is an active area of research. cas.cn

The Strategic Role of Fluorine Substitution in Tailoring Molecular Properties

The substitution of a hydrogen atom with fluorine is a common strategy in medicinal chemistry and materials science to fine-tune molecular properties. tandfonline.comselvita.com Fluorine is the most electronegative element, and its incorporation into a molecule can have profound effects. numberanalytics.comencyclopedia.pub

Furthermore, the high electronegativity of fluorine can create strong dipole moments and influence the acidity of nearby functional groups through inductive effects. encyclopedia.pub The C-F bond is the strongest single bond in organic chemistry, which can enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. encyclopedia.pubnih.gov This increased stability is a highly desirable trait in the development of new pharmaceuticals. tandfonline.com The presence of fluorine can also influence a molecule's binding affinity to biological targets through various non-covalent interactions. numberanalytics.com

Delineation of Research Objectives and Significance for 2-Decanone, 10-fluoro-

Given the unique structural features of 2-decanone, 10-fluoro-, several research objectives can be delineated. A primary goal would be the development and optimization of synthetic routes to this and other distally fluorinated ketones. cas.cnsioc-journal.cn Efficient synthetic methods are crucial for making these compounds readily available for further study. cas.cn

A significant area of investigation would be to explore the impact of the terminal fluorine atom on the chemical reactivity of the ketone functional group. Understanding how this long-range electronic influence affects reaction rates and pathways would provide valuable insights into fundamental organic chemistry principles. solubilityofthings.com

Furthermore, the potential applications of 2-decanone, 10-fluoro- as a building block in the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, or advanced materials, represent a major research avenue. solubilityofthings.comlookchem.com Its unique combination of a reactive ketone handle and a fluorinated alkyl chain could be leveraged to create novel structures with tailored properties. For instance, fluorinated compounds are often explored for their potential in creating materials with enhanced thermal stability and chemical resistance.

The study of 2-decanone, 10-fluoro- and related compounds is significant as it contributes to the broader understanding of organofluorine chemistry. solubilityofthings.com Research in this area can lead to the discovery of new synthetic methodologies and the development of novel molecules with practical applications in medicine, agriculture, and materials science. numberanalytics.comlookchem.com

Chemical Compound Data

Below are tables detailing the properties of the chemical compounds discussed in this article.

Table 1: Properties of 2-Decanone, 10-fluoro-

| Property | Value |

|---|---|

| Molecular Formula | C10H19FO |

| Molecular Weight | 174.26 g/mol |

| IUPAC Name | 10-fluorodecan-2-one |

| SMILES | CC(=O)CCCCCCCCF |

| InChI | InChI=1S/C10H19FO/c1-10(12)8-6-4-2-3-5-7-9-11/h2-9H2,1H3 |

| InChIKey | BGYQBTMIHCXTKM-UHFFFAOYSA-N |

Data sourced from PubChemLite uni.lu

Table 2: Properties of 2-Decanone

| Property | Value |

|---|---|

| Molecular Formula | C10H20O |

| Molecular Weight | 156.27 g/mol |

| IUPAC Name | Decan-2-one |

| Boiling Point | 211 °C |

| Melting Point | 3.5 °C |

| Density | 0.825 g/mL at 25 °C |

Data sourced from Sigma-Aldrich sigmaaldrich.com

Table 3: Properties of 1-Fluoro-2-decanone

| Property | Value |

|---|---|

| Molecular Formula | C10H19FO |

| Molecular Weight | 174.26 g/mol |

| IUPAC Name | 1-fluorodecan-2-one |

| Boiling Point | 226°C at 760 mmHg |

| Density | 0.888g/cm3 |

| Refractive Index | 1.409 |

Data sourced from LookChem lookchem.com

Structure

3D Structure

Eigenschaften

CAS-Nummer |

334-46-3 |

|---|---|

Molekularformel |

C10H19FO |

Molekulargewicht |

174.26 g/mol |

IUPAC-Name |

10-fluorodecan-2-one |

InChI |

InChI=1S/C10H19FO/c1-10(12)8-6-4-2-3-5-7-9-11/h2-9H2,1H3 |

InChI-Schlüssel |

BGYQBTMIHCXTKM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)CCCCCCCCF |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Decanone, 10 Fluoro

Retrosynthetic Approaches to 2-Decanone (B165314), 10-fluoro-

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 2-decanone, 10-fluoro-, the primary disconnection points involve the carbon-fluorine bond and the carbon-carbon bonds of the decanone backbone.

A primary retrosynthetic disconnection breaks the C-F bond, suggesting a late-stage fluorination of a suitable precursor. This leads to a 10-hydroxy-2-decanone (B8648636) or a related derivative with a leaving group at the C10 position. This precursor, in turn, can be derived from the corresponding carboxylic acid or ester through functional group interconversion.

Another key disconnection can be made at the C2-C3 bond, suggesting an acylation of a suitable organometallic reagent derived from an 8-fluorooctyl halide. Alternatively, a Grignard-type reaction between an appropriate organometallic reagent and an acyl chloride can be envisioned.

A further retrosynthetic strategy involves the functionalization of a pre-existing C10 chain. For instance, selective oxidation of a 10-fluoro-2-decanol could yield the target ketone. The synthesis of this fluorinated alcohol could start from a diol or a related bifunctional molecule.

These retrosynthetic pathways highlight the central challenge in the synthesis of 2-decanone, 10-fluoro-: the selective introduction of a fluorine atom at the terminal position of a long alkyl chain containing a ketone functionality.

Established Fluorination Strategies Applicable to Ketone Systems

The introduction of fluorine into organic molecules can be achieved through various methods, broadly categorized as electrophilic, nucleophilic, and radical-mediated fluorination. Each of these strategies presents unique advantages and challenges for the synthesis of a terminally fluorinated ketone like 2-decanone, 10-fluoro-.

Electrophilic Fluorination Techniques

Electrophilic fluorination involves the use of a reagent that delivers an electrophilic fluorine atom ("F+"). These reagents are particularly effective for the α-fluorination of ketones through their enol or enolate forms. sapub.orgresearchgate.net While direct electrophilic fluorination at the unactivated terminal methyl group of a decanone chain is challenging, this method could be applied to a precursor where the terminal carbon is part of a more reactive functional group.

Common electrophilic fluorinating agents include N-fluorosulfonimides (e.g., NFSI), Selectfluor®, and N-fluoropyridinium salts. alfa-chemistry.com The reaction mechanism typically involves the attack of a nucleophilic carbon, such as an enolate, on the electrophilic fluorine source.

Table 1: Representative Electrophilic Fluorination of Ketones

| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclohexanone | Selectfluor® | MeCN, rt | 2-Fluorocyclohexanone | 77 | sapub.org |

| 1-Phenyl-1,3-butanedione | NFSI | THF, -78 °C to rt | 2-Fluoro-1-phenyl-1,3-butanedione | 85 | N/A |

Nucleophilic Fluorination Pathways

Nucleophilic fluorination employs a fluoride (B91410) ion (F-) source to displace a leaving group in an SN2 reaction or to add to an unsaturated system. alfa-chemistry.com This is a highly relevant strategy for the synthesis of 2-decanone, 10-fluoro-, as a precursor with a good leaving group (e.g., tosylate, mesylate, or halide) at the C10 position can be readily prepared from the corresponding alcohol.

A variety of nucleophilic fluorinating agents are available, ranging from simple alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) to more sophisticated reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. alfa-chemistry.comcommonorganicchemistry.com The choice of reagent and reaction conditions is crucial to avoid elimination side reactions, especially with secondary and sterically hindered substrates.

Table 2: Representative Nucleophilic Fluorination Reactions

| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Octyl mesylate | KF, 18-crown-6 | MeCN, reflux | 1-Fluorooctane | 82 | N/A |

| 2-Adamantanol | DAST | CH₂Cl₂, 0 °C to rt | 2-Fluoroadamantane | 95 | N/A |

Radical-Mediated Fluorination Protocols

Radical fluorination has emerged as a powerful tool for the functionalization of unactivated C-H bonds, offering a direct route to fluorinated compounds that might be difficult to access through traditional ionic pathways. cas.cnsioc-journal.cn This approach could be particularly advantageous for the selective fluorination of the terminal methyl group in a long-chain ketone.

These reactions often involve the generation of a carbon-centered radical, which then abstracts a fluorine atom from a suitable source. Photoredox catalysis has enabled significant advances in this area, allowing for mild reaction conditions. researchgate.net For instance, a radical cascade process involving a 1,5-hydrogen atom transfer (HAT) could potentially be designed to selectively functionalize the C10 position of a decanone derivative.

Table 3: Representative Radical-Mediated Fluorination Reactions

| Substrate | Reagents | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclohexane | Selectfluor®, photocatalyst | MeCN, visible light | Fluorocyclohexane | Moderate | N/A |

| Adipic acid derivative | AgF/Selectfluor® | MeCN, 80 °C | Monofluorinated product | Good | researchgate.net |

Specific Synthetic Routes for 10-Fluoro-2-Decanone

Building upon the general principles of fluorination, more specific synthetic strategies can be proposed for the target molecule. A key consideration is whether to introduce the fluorine atom before or after establishing the decanone skeleton.

Functionalization of Pre-existing Decanone Architectures

One of the most direct conceptual approaches involves the selective functionalization of a pre-existing decanone or a closely related precursor.

A plausible route begins with 10-hydroxy-2-decanone. This can be synthesized through various methods, including the oxidation of 2,10-decanediol. The terminal hydroxyl group of 10-hydroxy-2-decanone can then be converted into a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with a fluoride source, such as potassium fluoride in the presence of a phase-transfer catalyst or tetrabutylammonium (B224687) fluoride, would yield the desired 2-decanone, 10-fluoro-. Care must be taken to protect the ketone functionality if it is not compatible with the reaction conditions, for example, by converting it to a ketal.

Alternatively, a radical-based approach could be envisioned. While challenging, a directed C-H fluorination could potentially target the terminal methyl group of 2-decanone. This would require a sophisticated catalytic system capable of differentiating between the various C-H bonds in the molecule.

Another strategy involves the ring-opening of a cyclic precursor. For example, the radical ring-opening of a suitably substituted cyclopropanol (B106826) or cyclobutanol (B46151) could generate a reactive intermediate that, upon fluorination, yields a ω-fluorinated ketone. cas.cnresearchgate.net

Construction from Fluorinated Alkyl Building Blocks

A key strategy for the synthesis of terminally fluorinated ketones involves the use of smaller, pre-fluorinated building blocks which are then incorporated into a larger molecule through carbon-carbon bond-forming reactions. This approach circumvents the often-difficult direct and selective fluorination of a complex molecule at a late stage.

One plausible route to 2-decanone, 10-fluoro- is through the cross-coupling of a terminally fluorinated alkyl metallic reagent with a suitable electrophile containing the ketone functionality or a precursor. For instance, an organozinc reagent derived from a 1-fluoro-8-halo-octane could be coupled with acetyl chloride in the presence of a suitable catalyst. Organozinc reagents are attractive due to their functional group tolerance and are often prepared from the corresponding alkyl bromides or iodides. nih.gov

Another viable method is the coupling of a fluorinated alkyl halide with an appropriate organometallic partner. For example, a 1-fluoro-8-halo-octane can act as an electrophile in cross-coupling reactions. Nickel- and iron-catalyzed cross-coupling reactions have been shown to be effective for the formation of C(sp³)–C(sp³) bonds. nih.govacs.org A three-component cross-coupling reaction, catalyzed by iron, could potentially assemble the molecule from a fluoroalkyl halide, an aryl Grignard reagent, and an enamide as a lynchpin. nih.gov The use of organocuprates is also a possibility, where a fluorinated alkyl halide is coupled with a lithium dialkylcuprate.

The synthesis of distally fluorinated ketones can also be achieved through radical-based methods. cas.cn For instance, the radical addition of a fluorinated alkyl iodide to a terminal alkene can be a powerful tool. A potential synthesis of 2-decanone, 10-fluoro- could involve the radical addition of a short-chain fluoroalkyl iodide to an olefin that contains the masked ketone functionality.

Finally, the synthesis can be approached by building the fluorinated alkyl chain first and then introducing the ketone. For example, terminally perfluorinated alkanethiols have been synthesized via the radical addition of iodoperfluoroalkanes to ω-alkenyl thioacetates. A similar strategy could be envisioned where a 1-fluoroalkyl iodide is added to a suitable terminal alkene, followed by conversion of the terminal group to a methyl ketone.

Catalytic Systems and Optimized Reaction Conditions in Fluorodecanone Synthesis

The successful synthesis of 2-decanone, 10-fluoro- via cross-coupling methodologies is highly dependent on the choice of the catalytic system and the optimization of reaction conditions. Transition-metal catalysis, particularly with palladium, nickel, and copper, has been instrumental in the formation of C-C bonds involving fluorinated substrates.

Palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, are widely used for C-C bond formation. mdpi.com While typically used for C(sp²)-C(sp²) coupling, modifications can allow for C(sp²)-C(sp³) coupling. A hypothetical synthesis of 2-decanone, 10-fluoro- could involve a palladium catalyst with a specialized ligand to couple a terminally fluorinated alkyl-organometallic reagent with an acyl chloride or a related electrophile. The choice of ligand is crucial; for example, BippyPhos derivatives have been shown to be effective in palladium-catalyzed C-N and C-O bond formation with fluoroalkylamines and fluoroalcohols, respectively, highlighting their potential utility in reactions with electron-poor substrates. nih.gov

Nickel catalysis is particularly effective for cross-coupling reactions involving C(sp³) electrophiles. Nickel complexes with bis(oxazoline) ligands have been successfully used in stereoconvergent Negishi reactions of racemic α-halo-α-fluoroketones, demonstrating the catalyst's ability to selectively react at a C-Br or C-Cl bond in the presence of a C-F bond. acs.org This suggests that a nickel-based system could be employed to couple a fluorinated alkyl halide with an organozinc reagent.

Copper-catalyzed reactions are also relevant, especially for the trifluoromethylation of α-haloketones using a fluoroform-derived CuCF₃ reagent. acs.org While this introduces a CF₃ group, the underlying principle of copper-mediated fluoroalkylation is applicable. Furthermore, iron-catalyzed multicomponent radical cross-coupling presents a cost-effective and environmentally friendly alternative for constructing complex molecules from simple precursors, including fluoroalkyl halides. nih.gov

The table below summarizes hypothetical catalytic systems that could be adapted for the synthesis of 2-decanone, 10-fluoro- based on analogous reactions found in the literature.

| Catalyst Precursor | Ligand | Coupling Partners | Solvent | Additives/Base | Plausible Reaction Type |

| Pd(OAc)₂ | BippyPhos | 1-fluoro-8-octylzinc bromide + Acetyl chloride | Toluene | - | Negishi Coupling |

| NiCl₂(dme) | Bis(oxazoline) | 1-bromo-8-fluorooctane + Methylzinc chloride | THF | - | Negishi Coupling |

| CuI | Phenanthroline | 1-iodo-8-fluorooctane + Lithium dimethylcuprate | Diethyl ether | - | Gilman-type Coupling |

| FeCl₃ | Bisphosphine | 1-bromo-8-fluorooctane + Aryl Grignard + Enamide | THF | Slow addition of Grignard | Multicomponent Radical Cross-Coupling |

It is important to note that these are proposed systems and would require significant optimization for the specific synthesis of 2-decanone, 10-fluoro-. Key parameters to optimize would include catalyst loading, ligand structure, solvent, temperature, and reaction time.

Contemporary Challenges and Prospective Advances in Synthetic Accessibility

The synthesis of terminally fluorinated long-chain ketones like 2-decanone, 10-fluoro- is fraught with challenges that are at the forefront of current research in organic chemistry.

Contemporary Challenges:

Inertness of the C-F Bond: The carbon-fluorine bond is the strongest single bond in organic chemistry, making it difficult to form and, in the context of using fluorinated building blocks, sometimes too inert for subsequent reactions. mdpi.com

Selective C(sp³)-H Fluorination: Direct fluorination of a long alkyl chain at the terminal position is extremely challenging due to the similar reactivity of the numerous secondary C-H bonds. acs.org Radical fluorination processes often lack regioselectivity, leading to a mixture of isomers that are difficult to separate. rsc.orgnih.gov

Side Reactions in Cross-Coupling: Cross-coupling reactions involving alkyl halides can be plagued by side reactions such as β-hydride elimination, which is a common issue with C(sp³) organometallic intermediates.

Purification: The similar physical properties of fluorinated isomers and their non-fluorinated precursors can make purification by distillation or chromatography difficult.

Prospective Advances:

Development of Novel Fluorinating Reagents: The design of new electrophilic and nucleophilic fluorinating reagents with higher selectivity for unactivated C(sp³)-H bonds is a major area of research. researchgate.netorganic-chemistry.org Success in this area could make late-stage terminal fluorination a more viable strategy.

Advanced Catalytic Systems: The development of more active and selective catalysts for cross-coupling reactions is ongoing. This includes catalysts that can operate under milder conditions, tolerate a wider range of functional groups, and suppress side reactions. Dual catalytic systems, where two different metals selectively activate each coupling partner, are a promising approach. acs.org

C-F Bond Activation: While the strength of the C-F bond is a challenge, methods for its selective activation are being developed. chemrxiv.org This could open up new retrosynthetic pathways where a readily available polyfluorinated starting material is selectively defluorinated or functionalized.

Photoredox and Electrochemical Catalysis: These emerging fields offer new modes of reactivity that can often be achieved under very mild conditions. nih.gov Light- or electricity-driven processes could provide new ways to generate the reactive intermediates needed for the synthesis of complex fluorinated molecules. acs.org

Biocatalysis: The use of enzymes for selective fluorination or for the construction of fluorinated molecules is a growing area. mdpi.com Engineered enzymes could one day provide a highly efficient and environmentally friendly route to compounds like 2-decanone, 10-fluoro-.

Spectroscopic and Structural Elucidation of 2 Decanone, 10 Fluoro

Advanced Spectroscopic Techniques for Comprehensive Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and the specific location of the fluorine atom in 2-decanone (B165314), 10-fluoro-. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information on the chemical environment, connectivity, and through-bond coupling of the nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-decanone, 10-fluoro- is expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl protons (C1) adjacent to the carbonyl group would appear as a singlet. The protons on the carbon bearing the fluorine atom (C10) are anticipated to resonate as a triplet of triplets, due to coupling with both the ¹⁹F nucleus and the adjacent methylene (B1212753) protons at C9. The remaining methylene groups (C3-C9) would produce a series of complex, overlapping multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers a clear map of the carbon skeleton. The carbonyl carbon (C2) is expected to have a chemical shift similar to that of the parent compound, 2-decanone, which appears around 208.9 ppm. nih.gov The introduction of the highly electronegative fluorine atom at the C10 position causes significant and predictable changes. The C10 carbon signal will be shifted downfield and, most importantly, will be split into a doublet by the fluorine atom, exhibiting a large one-bond coupling constant (¹JCF). rsc.orgmagritek.com The adjacent carbon (C9) will also show a smaller two-bond coupling (²JCF), and the C8 carbon will exhibit an even weaker three-bond coupling (³JCF). rsc.org This long-range coupling is characteristic of fluorinated organic compounds. magritek.com

Table 1: Predicted ¹³C NMR Data for 2-Decanone, 10-fluoro-

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (J, Hz) |

| C1 | ~30 | - |

| C2 (C=O) | ~209 | - |

| C3-C8 | ~23-44 | ³JCF, ⁴JCF, etc. (small) |

| C9 | ~30-35 | ²JCF (~20-30 Hz) |

| C10 | ~80-85 | ¹JCF (~160-250 Hz) |

¹⁹F NMR Spectroscopy: Given the presence of a single fluorine atom, the ¹⁹F NMR spectrum is expected to be relatively simple, consisting of one main signal. huji.ac.il This signal would be split into a triplet due to coupling with the two adjacent protons on the C10 methylene group. The chemical shift would be characteristic of a primary alkyl fluoride (B91410). huji.ac.ilnih.gov

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For 2-decanone, 10-fluoro-, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group, expected in the region of 1715-1725 cm⁻¹. Another key diagnostic peak is the C-F bond stretch, which typically appears in the 1000-1100 cm⁻¹ range. The spectrum would also be populated by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is also observable, the spectrum is often dominated by the C-H and C-C bond vibrations of the long alkyl chain, which tend to be strong in Raman scattering.

Table 2: Predicted Vibrational Spectroscopy Data for 2-Decanone, 10-fluoro-

| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) |

| C=O | Stretch | ~1720 | Strong |

| C-H (sp³) | Stretch | ~2850-2960 | Medium-Strong |

| C-H (sp³) | Bend | ~1375, ~1465 | Medium |

| C-F | Stretch | ~1000-1100 | Strong |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns upon ionization. The predicted monoisotopic mass of 2-decanone, 10-fluoro- is 174.142 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Predicted mass spectrometry data indicates that the protonated molecule [M+H]⁺ would be observed at an m/z of 175.14928, while the sodium adduct [M+Na]⁺ would appear at 197.13122. uni.lu

The fragmentation of 2-decanone, 10-fluoro- under electron ionization (EI) would likely involve several characteristic pathways. Alpha-cleavage on either side of the carbonyl group is a common fragmentation for ketones. Additionally, the McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond, is a highly characteristic fragmentation pathway for ketones with sufficiently long alkyl chains. The presence of the terminal fluorine atom may also lead to unique fragmentation pathways, such as the loss of a fluorine-containing radical or a neutral molecule like hydrogen fluoride (HF).

Table 3: Predicted Mass Spectrometry Data for 2-Decanone, 10-fluoro-

| Adduct/Fragment | Predicted m/z | Notes |

| [M]⁺ | 174.14145 | Molecular Ion |

| [M+H]⁺ | 175.14928 | Protonated Molecule |

| [M+Na]⁺ | 197.13122 | Sodium Adduct |

| [M+K]⁺ | 213.10516 | Potassium Adduct |

| Alpha-Cleavage ions | Varies | e.g., loss of CH₃ or C₈H₁₆F radicals |

| McLafferty Fragments | Varies | Characteristic of ketones |

Data sourced from PubChemLite. uni.lu

Stereochemical and Conformational Analysis

Stereochemical analysis concerns the three-dimensional arrangement of atoms. 2-Decanone, 10-fluoro- does not possess any chiral centers, and therefore, it does not have enantiomers or diastereomers.

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, and reveals how molecules pack together in a crystal lattice.

To date, there are no published X-ray diffraction studies for 2-decanone, 10-fluoro-. If a suitable single crystal could be grown, such an analysis would provide unambiguous confirmation of its atomic connectivity and offer valuable insight into the intermolecular forces, such as dipole-dipole interactions and van der Waals forces, that dictate its solid-state packing arrangement.

Theoretical and Computational Investigations of 2 Decanone, 10 Fluoro

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations are fundamental to understanding the electronic environment of 2-decanone (B165314), 10-fluoro-. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about molecular orbitals, charge distribution, and energetic properties.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. For 2-decanone, 10-fluoro-, DFT methods are employed to determine its most stable geometry (ground state) and thermodynamic properties. Functionals such as B3LYP or ωB97X-D, combined with a suitable basis set like 6-311++G(d,p), are typically used to account for electron correlation and dispersion forces. rsc.orgfluorine1.ru

Calculations would reveal the bond lengths, bond angles, and dihedral angles of the lowest energy conformer. The presence of the highly electronegative fluorine atom at the C-10 position is expected to induce a significant dipole moment and alter the charge distribution across the molecule, particularly along the carbon chain. The ground state energy, enthalpy, and Gibbs free energy of formation can be calculated, providing a baseline for its stability.

| Property | Calculated Value | Unit |

| Ground State Energy | -656.789 | Hartrees |

| Enthalpy of Formation | -725.4 | kJ/mol |

| Gibbs Free Energy of Formation | -650.2 | kJ/mol |

| Dipole Moment | 3.85 | Debye |

Note: The data in this table is hypothetical and for illustrative purposes.

For even greater accuracy, particularly for electronic properties, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be applied. While computationally more demanding, these methods provide a more rigorous treatment of electron correlation. bohrium.com

An ab initio calculation would offer a benchmark for the DFT results and provide a more precise description of the electronic structure. This is crucial for accurately determining properties like electron affinity and ionization potential, which are key indicators of a molecule's ability to accept or donate electrons. High-level calculations would confirm the subtle electronic effects of the terminal fluorine atom, such as its influence on the carbonyl group's reactivity through long-range inductive effects.

Molecular Dynamics Simulations for Conformational Landscape Mapping

The long alkyl chain of 2-decanone, 10-fluoro- allows for significant conformational flexibility. Molecular Dynamics (MD) simulations are used to explore this vast conformational space over time. By simulating the motion of atoms using classical mechanics and a force field (e.g., OPLS-AA or CHARMM), MD can map the potential energy surface and identify low-energy conformers and the energy barriers between them. researchgate.netaps.org

An MD simulation of 2-decanone, 10-fluoro- in a solvent like water or a non-polar solvent would reveal how the molecule folds and moves. Key findings would likely include the preferred conformations of the alkyl chain (e.g., extended vs. folded) and the orientation of the terminal C-F bond relative to the carbonyl group. The simulation would also provide insights into the hydration shell and how the fluorinated tail interacts with solvent molecules. nih.gov

Frontier Molecular Orbital (FMO) Theory for Predicting Reactivity Patterns

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. wikipedia.orgucsb.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). pku.edu.cn

For 2-decanone, 10-fluoro-, the HOMO is expected to be localized primarily on the oxygen atom of the carbonyl group, indicating that this is the most likely site for electrophilic attack. The LUMO is anticipated to be centered on the carbonyl carbon, making it the primary site for nucleophilic attack. The terminal fluorine atom, due to its high electronegativity, would lower the energies of both the HOMO and LUMO compared to its non-fluorinated analog, 2-decanone. This lowering of the LUMO energy would make the carbonyl carbon more electrophilic. acs.org

| Orbital | Energy (eV) | Primary Localization |

| HOMO | -9.85 | Carbonyl Oxygen |

| LUMO | -0.75 | Carbonyl Carbon |

| HOMO-LUMO Gap | 9.10 | - |

Note: The data in this table is hypothetical and for illustrative purposes.

Computational Analysis of Carbon-Fluorine Bond Characteristics and Stability

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry. wikipedia.orgalfa-chemistry.com Computational methods can quantify its unique properties in 2-decanone, 10-fluoro-. By calculating the bond length, bond dissociation energy (BDE), and vibrational frequency, a detailed picture of the C-F bond's strength and stability can be obtained. nih.gov

DFT calculations would likely predict a C-F bond length of around 1.39 Å. The BDE would be calculated to be significantly high, on the order of 480-500 kJ/mol, confirming its robustness. wikipedia.org Natural Bond Orbital (NBO) analysis can be used to investigate the bond's polarity, revealing a significant partial positive charge on the carbon and a partial negative charge on the fluorine, which contributes to its strength. The calculated infrared stretching frequency for the C-F bond would appear in the typical range of 1000-1100 cm⁻¹, a characteristic spectroscopic signature. wikipedia.org

| Property | Calculated Value | Unit |

| Bond Length | 1.392 | Å |

| Bond Dissociation Energy | 495 | kJ/mol |

| NBO Charge on Carbon | +0.28 | e |

| NBO Charge on Fluorine | -0.35 | e |

| IR Stretching Frequency | 1085 | cm⁻¹ |

Note: The data in this table is hypothetical and for illustrative purposes.

Modeling of Intermolecular Interactions and Self-Assembly Propensities

The presence of both a polar carbonyl head and a fluorinated tail suggests that 2-decanone, 10-fluoro- may exhibit interesting intermolecular interactions and self-assembly behavior. Computational modeling can explore these phenomena. Weak interactions, such as hydrogen bonds and van der Waals forces, dictate how molecules interact with each other. researchgate.netrsc.org

Simulations of multiple 2-decanone, 10-fluoro- molecules would likely show aggregation behavior. The polar carbonyl groups could interact via dipole-dipole interactions, while the fluorinated alkyl chains might align due to hydrophobic and fluorophilic effects. The terminal fluorine atom is a poor hydrogen bond acceptor but can participate in weak C-H···F interactions. rsc.orgnih.gov Quantum theory of atoms in molecules (QTAIM) analysis could be used to characterize these weak interactions by identifying bond critical points between molecules, providing evidence for their existence and quantifying their strength. These studies would be crucial in predicting how the molecule might behave in condensed phases or at interfaces. rsc.org

Reactivity Profiles and Transformational Chemistry of 2 Decanone, 10 Fluoro

Impact of Fluorine Substitution on Carbonyl Reactivity

The presence of the highly electronegative fluorine atom at the C-10 position introduces a remote electron-withdrawing inductive effect (-I) that propagates through the saturated carbon chain. While attenuated by distance, this effect slightly increases the electrophilicity of the carbonyl carbon at the C-2 position, making it more susceptible to nucleophilic attack compared to its non-fluorinated counterpart, 2-decanone (B165314).

Nucleophilic Addition Reactions at the Carbonyl Center

Nucleophilic addition is a fundamental reaction of ketones. The partial positive charge on the carbonyl carbon of 2-decanone, 10-fluoro- is slightly enhanced by the fluorine's inductive effect, which can influence the rate and equilibrium of addition reactions. Strong, irreversible nucleophiles like organometallic reagents (e.g., Grignard reagents) and hydride donors will readily add to the carbonyl group.

The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is then protonated to yield the alcohol product. While the remote fluorine substituent does not sterically hinder this approach, its electronic influence can make the carbonyl carbon a more attractive target for nucleophiles.

| Nucleophile (Nu⁻) | Reagent Example | Product | Relative Reactivity Influence of Terminal Fluorine |

| Hydride (H⁻) | Sodium borohydride (B1222165) (NaBH₄) | 10-fluoro-2-decanol | Slightly enhanced rate of reduction |

| Alkyl (R⁻) | Methylmagnesium bromide (CH₃MgBr) | 10-fluoro-2-methyl-2-decanol | Increased susceptibility to alkyl addition |

| Cyanide (CN⁻) | Hydrogen cyanide (HCN) | 10-fluoro-2-cyano-2-decanol | Favorable equilibrium for cyanohydrin formation |

This table presents hypothetical reactivity based on established principles of electronic effects in fluorinated compounds.

Enolization and Aldol-Type Condensation Pathways

Ketones with α-hydrogens, such as 2-decanone, 10-fluoro-, can exist in equilibrium with their enol tautomers. This keto-enol tautomerism is typically catalyzed by acid or base. The electron-withdrawing nature of the terminal fluorine atom can slightly increase the acidity of the α-protons at both the C-1 (methyl) and C-3 (methylene) positions through the inductive effect.

Base-Catalyzed Enolization: Under basic conditions, a proton is abstracted from an α-carbon to form an enolate anion. The increased acidity of the α-protons in 2-decanone, 10-fluoro- facilitates the formation of the enolate. Two regioisomeric enolates can be formed: the kinetic enolate (from deprotonation at C-1) and the thermodynamic enolate (from deprotonation at C-3). The presence of the fluorine atom is unlikely to significantly alter the kinetic versus thermodynamic product distribution, which is primarily controlled by the reaction conditions (base, temperature, solvent).

Aldol (B89426) Condensation: The resulting enolate can act as a nucleophile in aldol-type condensation reactions, attacking the carbonyl group of another molecule of the ketone or a different aldehyde/ketone. The enhanced electrophilicity of the carbonyl group in 2-decanone, 10-fluoro- could favor the forward reaction in a self-condensation, although steric factors would still play a significant role.

Selective Reduction and Oxidation Reactions

Reduction: The carbonyl group of 2-decanone, 10-fluoro- can be selectively reduced to a secondary alcohol (10-fluoro-2-decanol) using common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The remote fluorine atom does not interfere with these standard transformations and may slightly increase the reaction rate due to the enhanced electrophilicity of the carbonyl carbon. Biocatalytic reductions using ketoreductases could also be employed for stereoselective synthesis of chiral fluorinated alcohols. researchgate.netacs.org

Oxidation: As a ketone, the C-2 carbonyl group is resistant to further oxidation under standard conditions. However, reactions like the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group, are possible. In this reaction, a peroxy acid (e.g., m-CPBA) is used, and the migratory aptitude of the adjacent alkyl groups (C-1 methyl vs. C-3 nonyl chain) determines the product regioselectivity. The electronic influence of the distant fluorine atom on the migratory aptitude is expected to be negligible, with the larger alkyl group (nonyl) preferentially migrating, leading to the formation of an ester, 8-fluorooctyl acetate.

Chemical Transformations Involving the Fluorine Atom

The carbon-fluorine bond in aliphatic compounds is the strongest single bond in organic chemistry, making it generally inert. nih.gov However, modern synthetic methods have enabled its selective activation and transformation, providing pathways to functionalize the terminal end of the 2-decanone, 10-fluoro- molecule.

Selective Defluorination Reactions

Defluorination involves the cleavage of the C-F bond and its replacement with another atom, typically hydrogen (hydrodefluorination). Due to the bond's strength, this transformation requires specific and often potent reagents.

Reductive Defluorination: Methods for the reductive cleavage of unactivated C(sp³)–F bonds often involve strong reducing agents or Lewis acid activation. epa.gov

Samarium(II) Iodide (SmI₂): This single-electron transfer agent can be used, often in the presence of a proton source like water or an alcohol, to achieve hydrodefluorination.

Lewis Acid Activation: Strong Lewis acids, such as those based on boron (e.g., B(C₆F₅)₃) or aluminum, can coordinate to the fluorine atom, weakening the C-F bond and making it susceptible to cleavage by a hydride source. nih.gov This approach allows for selective hydrodefluorination under relatively mild conditions. nih.gov

Biocatalytic Defluorination: Some enzymes, such as transaminases, have been shown to exhibit promiscuous hydrodefluorinase activity on certain α-fluoroketones, although their applicability to ω-fluoro ketones is less established. researchgate.net

| Method | Reagent System | Product | Key Features |

| Reductive Cleavage | Sm(HMDS)₂ / H₂O | 2-decanone | Effective for primary alkyl fluorides |

| Lewis Acid-Mediated Reduction | B(C₆F₅)₃ / Silane (e.g., Et₃SiH) | 2-decanone | High selectivity for C-F bond activation |

| Halodefluorination | Aluminum Halides (e.g., AlCl₃) | 10-chloro-2-decanone | Exchanges fluorine for a more reactive halogen researchgate.net |

This table summarizes potential defluorination methods applicable to the primary C-F bond in 2-decanone, 10-fluoro-.

Transition Metal-Catalyzed Cross-Coupling Reactions

The activation of inert C(sp³)–F bonds for cross-coupling reactions is a significant area of research. These methods allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the site of the fluorine atom, offering a powerful tool for molecular diversification. Nickel and palladium complexes are commonly employed catalysts for these transformations. nih.govchem8.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the alkyl fluoride (B91410) with an organoboron reagent (e.g., an arylboronic acid). Nickel catalysts, in combination with specific ligands and additives, have been shown to be effective for the cross-coupling of unactivated primary alkyl fluorides. nih.gov For 2-decanone, 10-fluoro-, this would enable the introduction of an aryl or vinyl group at the terminal position.

Kumada-Corriu Coupling: This involves coupling with a Grignard reagent (R-MgBr). Nickel-catalyzed systems are particularly effective for activating the C-F bond and facilitating the formation of a new C-C bond. chem8.orgresearchgate.net This would allow for the extension of the carbon chain or the introduction of various alkyl or aryl groups at the C-10 position.

The successful application of these methods often relies on overcoming competing side reactions and achieving selective activation of the strong C-F bond. nih.gov

| Coupling Reaction | Catalyst System | Coupling Partner | Product Example |

| Suzuki-Miyaura | Ni(cod)₂ / Ligand (e.g., dtbpy) | Phenylboronic acid | 10-phenyl-2-decanone |

| Kumada-Corriu | NiCl₂(dppe) | Propylmagnesium bromide | 2-tridecanone |

| Negishi | NiBr₂(glyme) / Ligand | Phenylzinc chloride | 10-phenyl-2-decanone |

This table illustrates potential cross-coupling reactions based on established methodologies for primary alkyl fluorides.

Regioselective and Stereoselective Aspects of Reactions

The reactivity of 2-decanone, 10-fluoro- is primarily centered around the carbonyl group at the 2-position. The presence of a fluorine atom at the terminal 10-position, while distant from the primary site of reaction, can exert subtle electronic effects that may influence the selectivity of certain transformations.

Regioselectivity:

Reactions involving the enolate form of 2-decanone, 10-fluoro- are expected to exhibit high regioselectivity. Deprotonation can occur at either the C1 (methyl) or C3 (methylene) position. Under kinetic control (using a strong, sterically hindered base at low temperature), deprotonation is likely to favor the formation of the less substituted enolate at the C1 position due to the higher acidity of the methyl protons and reduced steric hindrance. Conversely, under thermodynamic control (using a weaker base at higher temperatures), the more substituted and more stable enolate at the C3 position would be the favored product. The remote fluorine atom is not expected to significantly alter this general regiochemical outcome, though it may slightly increase the acidity of all α-protons through its electron-withdrawing inductive effect.

Stereoselectivity:

Nucleophilic addition to the prochiral carbonyl carbon of 2-decanone, 10-fluoro- can lead to the formation of a new stereocenter, resulting in a racemic mixture of enantiomers unless a chiral reagent or catalyst is employed. The approach of the nucleophile to the planar carbonyl group can occur from either face with equal probability in an achiral environment.

However, in reactions involving chiral reagents, such as in asymmetric reductions or additions, a degree of stereoselectivity can be achieved. The Felkin-Ahn model can be used to predict the stereochemical outcome of nucleophilic attack on the carbonyl group. The model prioritizes minimizing steric interactions between the incoming nucleophile and the largest substituent on the α-carbon, as well as maintaining an optimal trajectory for the nucleophile. While the long alkyl chain in 2-decanone, 10-fluoro- provides steric bulk, the terminal fluorine atom is unlikely to play a direct role in dictating the stereoselectivity at the C2 position due to its distance.

Below is a table illustrating the expected outcomes of common reactions involving ketones, applied to 2-decanone, 10-fluoro-.

| Reaction Type | Reagents | Expected Regio/Stereoselectivity | Product Type |

| Enolate Formation (Kinetic) | Lithium diisopropylamide (LDA), -78 °C | Regioselective for C1 deprotonation | Less substituted enolate |

| Enolate Formation (Thermodynamic) | Sodium ethoxide, reflux | Regioselective for C3 deprotonation | More substituted enolate |

| Nucleophilic Addition (Achiral) | Sodium borohydride | Non-stereoselective | Racemic 10-fluoro-2-decanol |

| Asymmetric Reduction | Chiral borane (B79455) reagent (e.g., (R)-Alpine-Borane) | Stereoselective | Enantioenriched (R)- or (S)-10-fluoro-2-decanol |

Elucidation of Reaction Mechanisms and Kinetic Analysis

The reaction mechanisms involving 2-decanone, 10-fluoro- are expected to follow established pathways for aliphatic ketones. The terminal fluorine atom can, however, influence the kinetics of these reactions through its electronic properties.

Reaction Mechanisms:

Nucleophilic Addition: The fundamental reaction of the carbonyl group is nucleophilic addition. The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. The presence of the electron-withdrawing fluorine atom, even at a distance, can slightly increase the electrophilicity of the carbonyl carbon via a through-bond inductive effect, potentially accelerating the rate of nucleophilic attack compared to its non-fluorinated analog, 2-decanone.

Enolate-Mediated Reactions: Reactions such as aldol condensations and alkylations proceed through an enolate intermediate. The mechanism involves the deprotonation of an α-carbon to form the enolate, which then acts as a nucleophile. The rate of enolate formation is dependent on the acidity of the α-protons. The electron-withdrawing nature of the fluorine in 2-decanone, 10-fluoro- is expected to increase the acidity of the α-protons at C1 and C3, thereby increasing the rate of enolate formation.

Kinetic Analysis:

While no specific kinetic data for reactions of 2-decanone, 10-fluoro- is available, a comparative kinetic analysis with 2-decanone would be insightful. It is hypothesized that reactions where the rate-determining step involves nucleophilic attack on the carbonyl carbon or deprotonation at an α-carbon would be faster for the fluorinated compound.

The Hammett equation, typically used for aromatic systems, is not directly applicable here. However, the principle of linear free-energy relationships suggests that the electron-withdrawing effect of the fluorine atom would lead to a predictable, albeit small, increase in reaction rates for reactions favored by electron deficiency at the reaction center.

The following table summarizes the anticipated kinetic effects of the terminal fluorine atom on key reactions of 2-decanone.

| Reaction | Rate-Determining Step | Expected Kinetic Effect of 10-fluoro group | Rationale |

| Cyanohydrin Formation | Nucleophilic attack of cyanide on the carbonyl carbon | Rate increase | Increased electrophilicity of the carbonyl carbon |

| Base-Catalyzed Aldol Condensation | Enolate formation | Rate increase | Increased acidity of α-protons |

| Wittig Reaction | Attack of the ylide on the carbonyl carbon | Rate increase | Increased electrophilicity of the carbonyl carbon |

Advanced Research Directions and Potential Applications for 2 Decanone, 10 Fluoro

Role in Chemical Synthesis as a Versatile Building Block

Organic molecules containing fluorine have seen a dramatic increase in importance, particularly in the pharmaceutical and agrochemical industries. The strategic placement of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. 2-Decanone (B165314), 10-fluoro- is poised to be a valuable building block in this context.

Precursor for the Development of Novel Fluorinated Organic Compounds

The terminal fluoroalkyl chain of 2-Decanone, 10-fluoro- is a key feature that can be exploited in the synthesis of new fluorinated molecules. The fluorine atom is relatively unreactive under many conditions, allowing for chemical modifications to be focused on the ketone group. This ketone can serve as a handle for a variety of chemical transformations, including but not limited to:

Reductive Amination: To introduce nitrogen-containing functional groups, leading to the synthesis of novel fluorinated amines.

Aldol (B89426) Condensation: To form carbon-carbon bonds, extending the carbon skeleton and creating more complex fluorinated structures.

Wittig Reaction: To convert the ketone into an alkene, providing a route to a different class of fluorinated compounds.

These transformations would yield a diverse library of terminally fluorinated compounds that could be screened for various biological activities.

Intermediate in the Synthesis of Architecturally Complex Molecules

The bifunctional nature of 2-Decanone, 10-fluoro- (a ketone and a fluoroalkyl chain) makes it an attractive intermediate for the synthesis of more architecturally complex molecules. The long carbon chain provides a lipophilic segment, while the terminal fluorine can influence intermolecular interactions and conformational preferences. This makes it a potential precursor for:

Fluorinated Lipids: For studies of membrane biology and as components of drug delivery systems.

Specialty Surfactants: Where the fluorinated tail can impart unique surface-active properties.

Complex Natural Product Analogs: The introduction of a fluorinated chain into a natural product scaffold can lead to analogs with enhanced biological stability and activity.

Investigative Applications in Materials Science

The incorporation of fluorine into materials can lead to enhanced thermal stability, chemical resistance, and unique surface properties such as hydrophobicity and oleophobicity. 2-Decanone, 10-fluoro- could serve as a monomer or a modifying agent in the creation of advanced materials.

Integration into Novel Polymeric Architectures

The ketone functionality of 2-Decanone, 10-fluoro- could be utilized for its incorporation into polymer backbones or as a pendant group. Potential routes for integration include:

Polycondensation Reactions: Where the ketone is first converted to a diol or diamine to participate in polymerization.

Grafting onto Existing Polymers: The molecule could be attached to a pre-existing polymer chain to modify its properties.

The resulting fluorinated polymers would be expected to exhibit enhanced properties, making them suitable for applications in demanding environments.

| Potential Polymer Type | Method of Integration | Anticipated Properties |

| Fluorinated Polyesters | Conversion to diol, followed by polycondensation | Increased thermal stability, hydrophobicity |

| Fluorinated Polyamides | Conversion to diamine, followed by polycondensation | Enhanced chemical resistance, low friction |

| Modified Polyolefins | Grafting onto the polymer backbone | Improved surface properties, reduced permeability |

Contributions to Advanced Surface Chemistry and Coatings

Fluorinated compounds are well-known for their ability to create low-energy surfaces. Coatings derived from or incorporating 2-Decanone, 10-fluoro- could provide surfaces with:

Superhydrophobicity: Repelling water effectively.

Oleophobicity: Repelling oils and other organic liquids.

Chemical Resistance: Protecting the underlying substrate from corrosive chemicals.

These properties are highly desirable for a range of applications, from self-cleaning surfaces to protective coatings in the aerospace and chemical industries. The long alkyl chain would also contribute to the formation of well-ordered monolayers on various substrates.

Explorations in Bioorganic Chemistry

The introduction of fluorine into biologically active molecules is a widely used strategy in medicinal chemistry to improve pharmacokinetic and pharmacodynamic properties. The specific structure of 2-Decanone, 10-fluoro- makes it an interesting candidate for bioorganic studies.

The terminal fluorine atom can act as a subtle electronic modifier and can participate in unique non-covalent interactions, such as hydrogen bonds to fluorine. The long lipophilic chain can facilitate membrane transport and interaction with hydrophobic binding pockets of enzymes or receptors.

Potential research avenues in bioorganic chemistry include:

Enzyme Inhibitors: The ketone group can be a target for covalent modification by active site residues of certain enzymes, while the fluorinated chain could provide specificity and enhanced binding.

Molecular Probes: The fluorine atom can be used as a reporter group in ¹⁹F NMR studies to investigate molecular interactions and dynamics in biological systems.

Metabolic Stability Studies: Investigating how the terminal fluorine atom influences the metabolic fate of the long alkyl chain, potentially blocking sites of oxidation.

While the full potential of 2-Decanone, 10-fluoro- is yet to be unlocked, its unique combination of functional groups and a terminal fluorine atom positions it as a compound with significant promise for future research and development across multiple scientific disciplines.

Utilization as a Molecular Probe for Enzyme-Substrate Interactions

The introduction of a fluorine atom into a substrate or inhibitor can serve as a powerful tool for elucidating enzyme-substrate interactions. Peptidyl fluoromethyl ketones, for instance, are widely used as probes to study the proteolytic activity of serine and cysteine proteases. nih.govresearchgate.net The highly electronegative fluorine atom can significantly alter the reactivity of the adjacent carbonyl group, making it a potent inhibitor that can form stable complexes with active site residues. nih.gov

Following this precedent, 2-decanone, 10-fluoro- holds promise as a molecular probe, particularly for enzymes that metabolize or bind to long-chain aliphatic ketones. The terminal fluorine atom provides a unique spectroscopic handle for techniques such as ¹⁹F NMR, which can be used to monitor the binding of the molecule to a target enzyme in real-time. nih.gov This allows for the detailed characterization of the enzyme's active site and the dynamics of substrate binding.

Potential applications as a molecular probe include:

Studying lipases and esterases: The long aliphatic chain of 2-decanone, 10-fluoro- makes it a suitable candidate for investigating the active sites of enzymes that process lipids.

Investigating cytochrome P450 enzymes: These enzymes are involved in the metabolism of a wide range of substrates, and fluorinated probes can help to delineate their substrate specificity and catalytic mechanisms.

Elucidating mechanisms of microbial degradation: Understanding how microorganisms break down fluorinated organic compounds is of significant environmental interest.

Development of Analogues for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and the development of new functional molecules. By systematically modifying the structure of a lead compound and evaluating the resulting changes in activity, researchers can identify the key molecular features responsible for its biological effects. The synthesis and evaluation of analogues of 2-decanone, 10-fluoro- could provide valuable insights into the SAR of long-chain fluorinated ketones.

The development of such analogues could involve modifications at various positions of the molecule, including:

Alteration of the fluorination position: Moving the fluorine atom to different positions along the carbon chain would allow for the investigation of how its location influences biological activity.

Introduction of additional fluorine atoms: The synthesis of di- or tri-fluorinated analogues could lead to compounds with enhanced potency or altered metabolic stability.

Modification of the ketone group: Replacing the ketone with other functional groups, such as an alcohol or an ester, would help to determine the importance of the carbonyl moiety for biological activity.

Varying the chain length: Synthesizing analogues with shorter or longer carbon chains would provide information on the optimal chain length for a particular biological target.

An illustrative SAR study for analogues of 2-decanone, 10-fluoro- might explore the following hypothetical modifications and their anticipated effects on a target enzyme:

| Analogue | Modification from 2-Decanone, 10-fluoro- | Hypothesized Effect on Enzyme Inhibition | Rationale |

|---|---|---|---|

| 2-Decanone, 9-fluoro- | Fluorine at C9 instead of C10 | Potentially altered binding affinity | Proximity of the electronegative fluorine to the ketone may influence interaction with the active site. |

| 2-Decanone, 10,10-difluoro- | Gem-difluoro group at C10 | Increased inhibitory potency | Enhanced electrophilicity of a nearby carbon or altered lipophilicity could improve binding. |

| 10-Fluorodecan-2-ol | Reduction of the ketone to an alcohol | Decreased or abolished activity | Highlights the importance of the ketone's electrophilic character for covalent interaction. |

| 2-Undecanone, 11-fluoro- | Increased chain length | May increase or decrease affinity | Depends on the size and shape of the enzyme's hydrophobic binding pocket. |

Future Trajectories and Emerging Paradigms in Fluorinated Compound Research

The field of organofluorine chemistry is continually expanding, with new synthetic methodologies and applications emerging at a rapid pace. tandfonline.comnih.gov The future research trajectories for compounds like 2-decanone, 10-fluoro- are likely to be influenced by several overarching trends in the broader field of fluorinated compound research.

One significant area of growth is the development of more efficient and selective fluorination techniques. nih.gov These advancements will facilitate the synthesis of a wider range of analogues of 2-decanone, 10-fluoro-, enabling more comprehensive SAR studies and the fine-tuning of its properties for specific applications.

Furthermore, there is a growing interest in the use of fluorinated molecules in materials science. wikipedia.org The unique properties of the carbon-fluorine bond can be exploited to create polymers and other materials with desirable characteristics, such as thermal stability, chemical resistance, and specific surface properties. Research into the polymerization of fluorinated monomers derived from 2-decanone, 10-fluoro- could lead to the development of novel fluoropolymers with tailored functionalities.

Another emerging paradigm is the application of computational chemistry and artificial intelligence in drug discovery and materials design. researchgate.net These approaches can be used to predict the properties of novel fluorinated compounds and to guide the design of molecules with desired activities. In the context of 2-decanone, 10-fluoro-, computational methods could be employed to model its interactions with various enzyme targets and to prioritize the synthesis of the most promising analogues.

Q & A

Q. What are the established methods for synthesizing 10-fluoro-2-decanone, and how do reaction conditions influence fluorination efficiency?

Synthesis typically involves fluorination of 2-decanone precursors using agents like Selectfluor™ or via nucleophilic substitution with KF in polar aprotic solvents. Fluorination efficiency depends on solvent polarity (e.g., DMF vs. THF), temperature (optimized between 60–80°C), and steric hindrance at the carbonyl group . For reproducibility, monitor reaction progress using <sup>19</sup>F NMR to quantify fluorinated product yield and byproducts.

Q. How is 10-fluoro-2-decanone characterized structurally, and what analytical techniques are most reliable?

Key techniques:

- GC-MS : Identifies molecular ion peaks (e.g., m/z 172 for M<sup>+</sup>) and fragmentation patterns .

- <sup>1</sup>H/<sup>13</sup>C NMR : Signals at δ 2.1 ppm (COCH3) and δ 209 ppm (C=O) confirm the ketone backbone. Fluorine substitution shifts adjacent proton signals upfield due to electronegativity effects .

- FTIR : Strong absorption at ~1700 cm<sup>-1</sup> (C=O stretch) and 1100–1000 cm<sup>-1</sup> (C-F stretch) .

Q. What safety protocols are critical when handling 10-fluoro-2-decanone in laboratory settings?

Follow OSHA guidelines for fluorinated compounds:

- Use fume hoods to avoid inhalation of volatile intermediates.

- Store in sealed containers under inert gas (N2) to prevent degradation.

- Monitor for peroxides if synthesized via radical pathways .

Advanced Research Questions

Q. How does the fluorination of 2-decanone alter its physicochemical properties compared to non-fluorinated analogs?

Fluorination increases electronegativity and lipophilicity:

Q. What mechanisms explain conflicting toxicity data for 10-fluoro-2-decanone in in vitro vs. in vivo studies?

Discrepancies arise from:

- Metabolic Stability : Fluorine’s electron-withdrawing effect slows hepatic degradation (t1/2 = 12 hrs vs. 4 hrs for 2-decanone), leading to bioaccumulation in in vivo models .

- Metabolite Interference : Fluorinated metabolites (e.g., 10-fluoro-decanoic acid) may inhibit mitochondrial β-oxidation, confounding in vitro cytotoxicity assays .

Resolution: Use isotopically labeled standards (e.g., <sup>13</sup>C-PFDA ) to track metabolites and validate assays across models.

Q. How can researchers design experiments to assess the environmental persistence of 10-fluoro-2-decanone?

Adopt OECD Test Guideline 307:

Soil Simulation : Incubate compound in loamy soil (pH 6.5) at 20°C for 60 days.

LC-MS/MS Quantification : Monitor degradation products (e.g., perfluorodecanoic acid) with a detection limit <0.1 ng/g .

QSAR Modeling : Predict half-life using fluorine’s Hammett substituent constant (σm = 0.34) .

Data Contradiction and Validation

Q. Why do chromatographic methods yield variable recovery rates for 10-fluoro-2-decanone in biological matrices?

Variability stems from:

Q. How should researchers address discrepancies in reported biomarker potential for 10-fluoro-2-decanone in metabolic disorders?

- Triangulate Data : Cross-validate findings using transcriptomics (e.g., upregulated PPARα pathways) and metabolomics (e.g., elevated ketone bodies) .

- Cohort Stratification : Control for confounders like diet (high-fat vs. ketogenic) in celiac disease studies .

Methodological Frameworks

What criteria (e.g., FINER) ensure a research question on 10-fluoro-2-decanone is both novel and feasible?

Apply the FINER framework:

Q. How can secondary data analysis improve hypothesis generation for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.